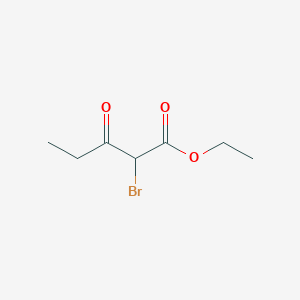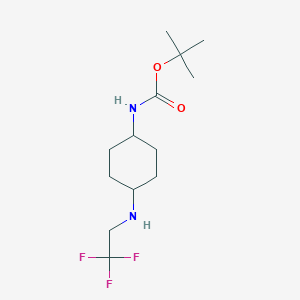
trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine: is a synthetic organic compound that features a cyclohexane ring substituted with a Boc-protected amine and a trifluoroethyl group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine typically involves the following steps:
Protection of the amine group: The primary amine on the cyclohexane ring is protected using Boc anhydride in the presence of a base such as triethylamine.
Introduction of the trifluoroethyl group: The trifluoroethyl group can be introduced via nucleophilic substitution using a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or cyclohexane ring.
Reduction: Reduction reactions could target the trifluoroethyl group or the cyclohexane ring.
Substitution: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce a more saturated compound.
科学的研究の応用
Chemistry
In chemistry, trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine can be used as an intermediate in the synthesis of more complex molecules, particularly those requiring a trifluoroethyl group for increased lipophilicity or metabolic stability.
Biology and Medicine
In biological and medical research, this compound could be used to study the effects of trifluoroethyl groups on biological activity, potentially leading to the development of new pharmaceuticals.
Industry
In industry, the compound might be used in the development of new materials or as a building block for agrochemicals.
作用機序
The mechanism of action for trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions.
類似化合物との比較
Similar Compounds
trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine: can be compared to other Boc-protected amines or trifluoroethyl-substituted compounds.
This compound: is unique in its combination of a Boc-protected amine and a trifluoroethyl group on a cyclohexane ring, which may confer specific chemical and biological properties.
Uniqueness
The presence of both a Boc-protected amine and a trifluoroethyl group makes this compound particularly versatile in synthetic chemistry, allowing for selective deprotection and further functionalization.
特性
分子式 |
C13H23F3N2O2 |
|---|---|
分子量 |
296.33 g/mol |
IUPAC名 |
tert-butyl N-[4-(2,2,2-trifluoroethylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-10-6-4-9(5-7-10)17-8-13(14,15)16/h9-10,17H,4-8H2,1-3H3,(H,18,19) |
InChIキー |
XNVZHYAJGSFFDF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


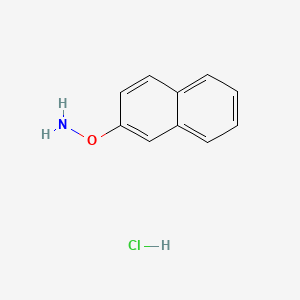
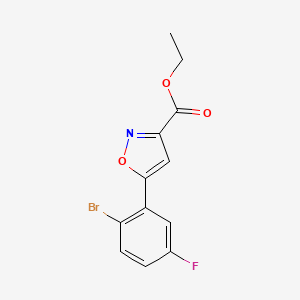
![(E)-4-[1-(4-Hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenyl Pivalate](/img/structure/B13704049.png)
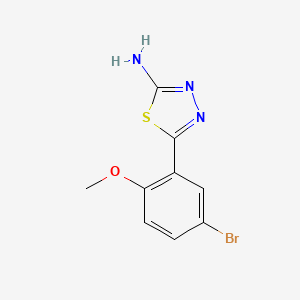
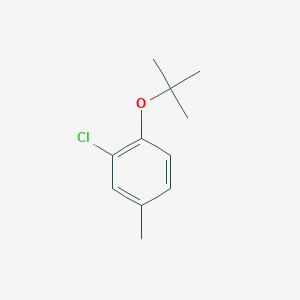
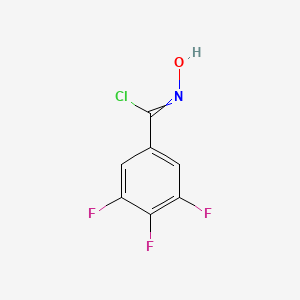

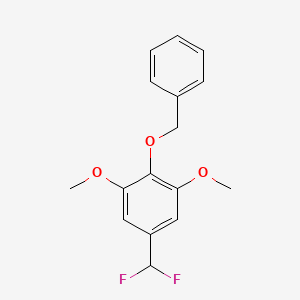
![(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate](/img/structure/B13704080.png)
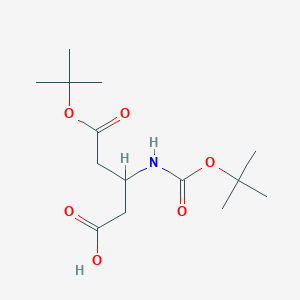
![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)

![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)
